molecular formula C12H13BrN4OS2 B10961632 2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide CAS No. 828279-29-4

2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B10961632
CAS No.: 828279-29-4
M. Wt: 373.3 g/mol
InChI Key: ACEJOFAMWOMRTP-UHFFFAOYSA-N
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Description

2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a complex organic compound that features a unique combination of a bromothiophene ring, a triazole ring, and an acetamide group

Preparation Methods

The synthesis of 2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromothiophene moiety can interact with cellular membranes, affecting their integrity and function. These interactions lead to the compound’s antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar compounds to 2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide include:

Properties

CAS No.

828279-29-4

Molecular Formula

C12H13BrN4OS2

Molecular Weight

373.3 g/mol

IUPAC Name

2-[[5-(4-bromothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-enylacetamide

InChI

InChI=1S/C12H13BrN4OS2/c1-3-4-14-10(18)7-20-12-16-15-11(17(12)2)9-5-8(13)6-19-9/h3,5-6H,1,4,7H2,2H3,(H,14,18)

InChI Key

ACEJOFAMWOMRTP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC=C)C2=CC(=CS2)Br

Origin of Product

United States

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